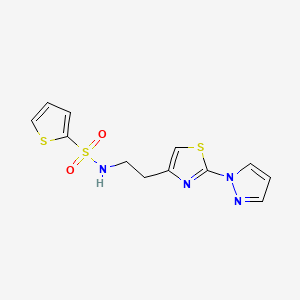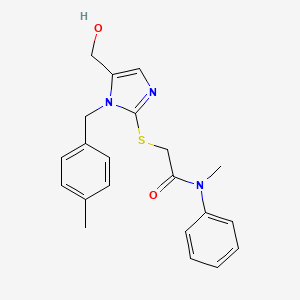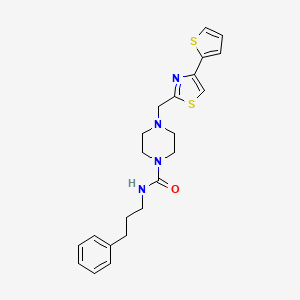![molecular formula C25H24N2O4S B2430204 (3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892302-45-3](/img/structure/B2430204.png)
(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
カタログ番号:
B2430204
CAS番号:
892302-45-3
分子量:
448.54
InChIキー:
IUJOPPRPLXZFSH-BUVRLJJBSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzothiazinone, which is a heterocyclic compound containing a benzene ring fused to a thiazinone ring. The presence of methoxy and methyl groups, as well as an amino group, suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzene ring and the thiazinone ring, which could result in interesting optical and electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups like the carbonyl group and the amino group could make this compound somewhat soluble in polar solvents .科学的研究の応用
Photodynamic Therapy Applications
- The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base were explored. These compounds, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are identified as potential Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Benzothiazine Derivatives
- Research on benzothiazine derivatives reveals their formation through the interaction of 2-aminobenzylamine with sulfamide, leading to various mono- and dialkyl derivatives. These studies contribute to understanding the chemical properties and synthesis pathways of benzothiazine-based compounds (Knollmüller, 1971).
Electronic and Optical Properties
- Investigation into the intervalence charge-transfer (IVCT) bands of mono- and dications of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges highlights their potential for electronic applications. These studies help in understanding the electronic coupling and charge-transfer mechanisms in mixed-valence compounds (Barlow et al., 2005).
Synthesis Techniques
- Efficient synthesis techniques for benzothiazine and acrylamide compounds have been developed, showcasing methods for creating a variety of derivatives through Knoevenagel condensation and other reactions. These compounds have potential applications in material science and medicinal chemistry (Alves de Souza et al., 2010).
Novel Synthesis Pathways
- Studies on stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones illustrate innovative pathways for synthesizing quinazoline and benzothiazine derivatives, which could have applications in pharmaceuticals and organic electronics (Bates & Li, 2002).
作用機序
将来の方向性
特性
IUPAC Name |
(3E)-3-[(2-methoxy-5-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-8-11-19(12-9-17)16-27-22-7-5-4-6-20(22)25(28)24(32(27,29)30)15-26-21-14-18(2)10-13-23(21)31-3/h4-15,26H,16H2,1-3H3/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJOPPRPLXZFSH-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)C)OC)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C=CC(=C4)C)OC)/S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyr...
Cat. No.: B2430123
CAS No.: 2034378-55-5
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2...
Cat. No.: B2430124
CAS No.: 1428371-23-6
3-(4-propoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)m...
Cat. No.: B2430125
CAS No.: 2034425-32-4
6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one
Cat. No.: B2430126
CAS No.: 1260012-31-4





![3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2430128.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)
![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2430136.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2430138.png)
![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2430142.png)
![N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2430143.png)
![3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2430144.png)
